molecular formula C22H25N3O4 B2358285 1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868214-78-2

1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Katalognummer B2358285
CAS-Nummer: 868214-78-2
Molekulargewicht: 395.459
InChI-Schlüssel: XECJCLASZJFAJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a complex organic molecule. It is a derivative of quinazolinone and quinazoline . Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of their wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions. For instance, Ahmed et al. have developed a one-pot three component, solvent-free grinding method for green synthesis of similar quinoline derivatives by the reaction of 1,3-indanedione, enaminone, and aryl-aldehyde using p-toluene sulfonic acid [p-TSA] as a catalyst .

Wissenschaftliche Forschungsanwendungen

Computational and Experimental Study of Molecular Structures

A study by Trilleras et al. (2017) focused on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives. Using a series of experimental techniques and computational methods, they characterized the molecular structure and thermodynamic features of these compounds. This research is significant for understanding the chemical properties and potential applications of such compounds (Trilleras et al., 2017).

Synthesis of Metabolites

Mizuno et al. (2006) detailed the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate. This research is crucial for the development of new compounds and understanding their metabolic pathways, which can have implications in pharmacology and medicinal chemistry (Mizuno et al., 2006).

Large-Scale Synthesis for Pharmaceutical Compounds

Bänziger et al. (2000) presented a method for the large-scale synthesis of 3-substituted octahydrobenzo[g]quinolines, which are important intermediates in the synthesis of pharmaceutically active compounds. This research is vital for industrial-scale production of these compounds (Bänziger et al., 2000).

Synthesis of Substituted Tricyclic Systems

Levine and Bardos (1972) investigated synthetic routes for 2,4,10-substituted-7,8-dimethylpyrimido[5,4-b]quinolines. This research contributes to the development of new synthetic methodologies for tricyclic systems, which are significant in medicinal chemistry (Levine & Bardos, 1972).

One-Pot Synthesis under Microwave Irradiation

Shaker and Elrady (2008) described a one-pot synthesis method for pyrimido[5,4-b]quinolin-2,4,9-triones under microwave irradiation. This method is notable for its efficiency and potential application in the rapid synthesis of heterocyclic compounds (Shaker & Elrady, 2008).

Synthesis and Antimicrobial Activity

Vartale et al. (2013) studied the synthesis of 3-cyano-4-imino-9-methoxy-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline and its derivatives. They also evaluated their antimicrobial activity, which is essential for the development of new antimicrobial agents (Vartale et al., 2013).

Regioselective Synthesis in Pharmacology

Watermeyer et al. (2009) reported on the regioselective synthesis of pharmacologically relevant bifunctional compounds containing quinoline moieties. The research provides insights into the design and synthesis of new pharmacological agents (Watermeyer et al., 2009).

Nanoporous Catalyst for Synthesis

Sepehrmansouri et al. (2020) developed a novel metal-organic framework (MOF) catalyst for the synthesis of N-heterocyclic compounds like pyrimido[4,5-b]quinolines. This work highlights the potential of MOFs in catalyzing the synthesis of complex organic molecules (Sepehrmansouri et al., 2020).

Eigenschaften

IUPAC Name

1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-5-25-19-18(20(27)24-21(25)28)16(12-6-8-13(29-4)9-7-12)17-14(23-19)10-22(2,3)11-15(17)26/h6-9,16,23H,5,10-11H2,1-4H3,(H,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECJCLASZJFAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.